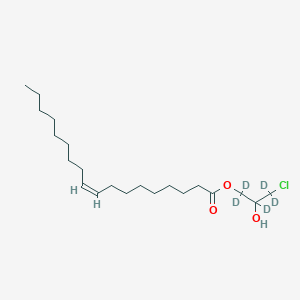![molecular formula C25H40N2O11 B13840750 (2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13840750.png)
(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perindopril Acyl-alpha-D-glucuronide is a metabolite of perindopril, an angiotensin-converting enzyme (ACE) inhibitor used primarily for the treatment of hypertension and heart failure . This compound is formed through the conjugation of perindopril with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Perindopril Acyl-alpha-D-glucuronide involves the glucuronidation of perindopril. This reaction typically occurs in the liver, where perindopril is metabolized by UDP-glucuronosyltransferase enzymes . The reaction conditions include the presence of glucuronic acid and the enzyme, under physiological conditions.
Industrial Production Methods
Industrial production of Perindopril Acyl-alpha-D-glucuronide follows similar principles but is scaled up to meet demand. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring optimal conditions for the enzyme activity and efficient production of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Perindopril Acyl-alpha-D-glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: This reaction involves the breakdown of the compound into perindopril and glucuronic acid in the presence of water.
Oxidation: The compound can undergo oxidation, leading to the formation of various oxidized metabolites.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Perindopril and glucuronic acid.
Oxidation: Oxidized metabolites of Perindopril Acyl-alpha-D-glucuronide.
Substitution: Substituted derivatives of the compound.
Applications De Recherche Scientifique
Perindopril Acyl-alpha-D-glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Investigated for its role in the metabolism of perindopril and its impact on biological systems.
Medicine: Studied for its pharmacokinetics and pharmacodynamics in the treatment of hypertension and heart failure.
Industry: Utilized in the development of new ACE inhibitors and related pharmaceuticals
Mécanisme D'action
Perindopril Acyl-alpha-D-glucuronide exerts its effects through its parent compound, perindopril. Perindopril is a prodrug that is hydrolyzed to its active form, perindoprilat, which inhibits the angiotensin-converting enzyme (ACE). This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure and reducing the workload on the heart .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Enalapril Acyl-alpha-D-glucuronide
- Lisinopril Acyl-alpha-D-glucuronide
- Ramipril Acyl-alpha-D-glucuronide
Uniqueness
Perindopril Acyl-alpha-D-glucuronide is unique due to its specific metabolic pathway and the efficiency with which it is formed in the liver. Its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, differ from those of similar compounds, making it a valuable subject of study in pharmacology and medicinal chemistry .
Propriétés
Formule moléculaire |
C25H40N2O11 |
|---|---|
Poids moléculaire |
544.6 g/mol |
Nom IUPAC |
(2R,3R,4R,5S,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H40N2O11/c1-4-8-14(23(34)36-5-2)26-12(3)21(31)27-15-10-7-6-9-13(15)11-16(27)24(35)38-25-19(30)17(28)18(29)20(37-25)22(32)33/h12-20,25-26,28-30H,4-11H2,1-3H3,(H,32,33)/t12-,13-,14-,15-,16-,17+,18+,19-,20+,25-/m0/s1 |
Clé InChI |
VEYBPHDESXGJIN-OMUAHOGESA-N |
SMILES isomérique |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)C(=O)O)O)O)O |
SMILES canonique |
CCCC(C(=O)OCC)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


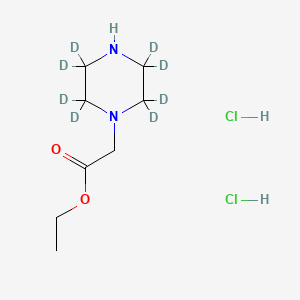
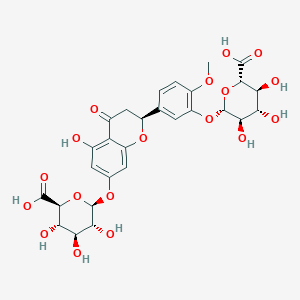
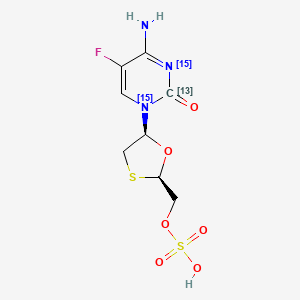
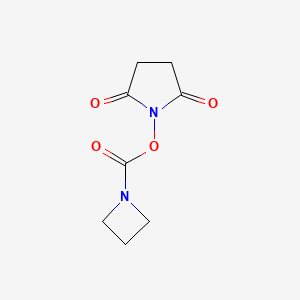
![2-[(1R)-8-ethyl-1-methyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid](/img/structure/B13840686.png)
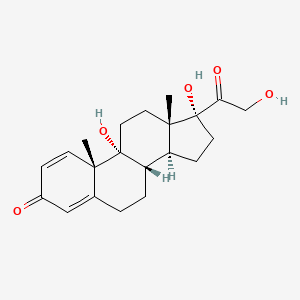

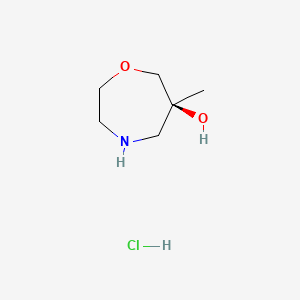
![7-methyl-3,4-dihydro-1H-pyrimido[4,5-d]pyrimidine-2-thione](/img/structure/B13840719.png)
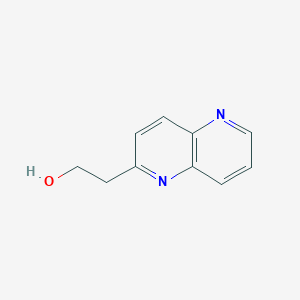
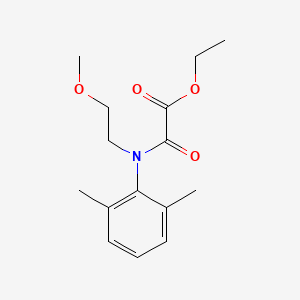
![10-Bromo-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carbonyl Bromide](/img/structure/B13840736.png)
